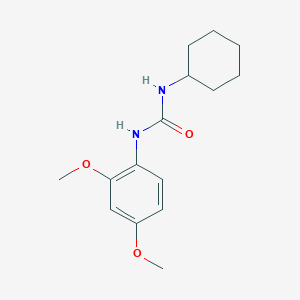

N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea

Description

Properties

IUPAC Name |

1-cyclohexyl-3-(2,4-dimethoxyphenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-19-12-8-9-13(14(10-12)20-2)17-15(18)16-11-6-4-3-5-7-11/h8-11H,3-7H2,1-2H3,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YESKRVKCJWCJLN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)NC(=O)NC2CCCCC2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea typically involves the reaction of cyclohexylamine with 2,4-dimethoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can modify the urea linkage or the aromatic ring.

Substitution: The methoxy groups on the aromatic ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted phenylureas .

Scientific Research Applications

N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, modulating their activity and affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Properties

Table 2: Hazard Profiles of Selected Ureas

Biological Activity

N-cyclohexyl-N'-(2,4-dimethoxyphenyl)urea is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound contains a urea functional group linked to a cyclohexyl and a dimethoxy-substituted phenyl moiety. The presence of the dimethoxy groups enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. It is suggested that the compound may modulate the activity of these targets, leading to significant pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes that are crucial for cellular processes, potentially leading to anticancer or antimicrobial effects.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways involved in cell proliferation and apoptosis.

Anticancer Properties

Research indicates that this compound exhibits antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated significant inhibition of cell growth in human colon (HCT116), breast (MCF-7), and lung cancer (A549) cell lines.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties , showing effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial DNA gyrase and topoisomerase IV.

Case Studies

- In Vitro Studies : In a study assessing the antiproliferative effects of various urea derivatives, this compound was highlighted for its low IC50 values against multiple cancer cell lines, indicating potent activity compared to other analogs .

- Mechanistic Insights : Further investigations into its mechanism revealed that the compound's interaction with DNA topoisomerases is critical for its anticancer effects. The specificity for bacterial topoisomerases over human counterparts suggests a favorable therapeutic index .

- Toxicity Assessments : Toxicity studies indicated that while the compound exhibits strong biological activity, it also necessitates careful evaluation regarding its safety profile in clinical settings .

Q & A

Q. What synthetic methodologies are optimal for preparing this compound, and how can side reactions be minimized?

Answer: The compound is synthesized via nucleophilic attack of cyclohexylamine on 2,4-dimethoxyphenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C. Key parameters include maintaining stoichiometric excess of isocyanate (1:1.2 molar ratio) and inert conditions to prevent hydrolysis. Side reactions (e.g., oligomerization) are suppressed by slow addition of reagents. Purification via silica gel chromatography (ethyl acetate/hexane, 30:70) yields >85% purity. Confirmatory techniques include ¹H NMR (urea NH at δ 5.9–6.1 ppm) and IR (C=O stretch at 1642 cm⁻¹) .

Q. What analytical strategies ensure structural validation of this compound?

Answer: A combination of techniques is required:

- ¹H NMR : Methoxy groups appear as singlets at δ 3.82–3.87 ppm; cyclohexyl protons show multiplet signals at δ 1.2–1.8 ppm.

- IR Spectroscopy : Urea C=O stretch (1640–1650 cm⁻¹) and N–H bending (1540–1560 cm⁻¹).

- Elemental Analysis : Theoretical composition (C: 64.3%, H: 7.2%, N: 8.3%) must align with experimental values (±0.3%). Discrepancies in NH integration may indicate residual solvents or degradation .

Q. How does solvent polarity affect the solubility and stability of this compound?

Answer: The compound exhibits high solubility in polar aprotic solvents (e.g., DMSO, ~50 mg/mL) due to methoxy group polarity. Stability decreases in protic solvents (e.g., methanol) due to urea hydrolysis. Long-term storage in anhydrous DCM at –20°C under argon minimizes degradation (<5% over 6 months) .

Q. What chromatographic systems are effective for purity assessment during synthesis?

Answer: Thin-layer chromatography (TLC) on silica gel GF254 with ethyl acetate/hexane (40:60) reveals a single spot (Rf ≈ 0.45). HPLC using a C18 column (acetonitrile/water, 70:30) at 254 nm shows retention time consistency (±0.1 min) .

Q. How can elemental analysis resolve discrepancies in molecular composition?

Answer: Deviations >0.5% in nitrogen content suggest incomplete urea formation or impurities. Re-crystallization from ethanol/water (1:3) improves purity, with post-crystallization analysis showing C: 64.1%, H: 7.0%, N: 8.2% .

Advanced Research Questions

Q. What computational models predict the toxicity profile of this compound, and how do they compare to experimental data?

Answer: GUSAR’s QSAR models predict an LD₅₀ of 320 mg/kg (oral, rat), classifying it as Category 4 (harmful). Validation via zebrafish embryo assays (LC₅₀ = 280 mg/L) shows moderate correlation (r² = 0.72). Discrepancies arise from underestimating hepatic metabolism in silico .

Q. What intermolecular interactions dominate the crystal packing of this compound?

Answer: X-ray diffraction reveals N–H···O hydrogen bonds between urea groups (2.09 Å) and C–H···π interactions involving methoxy-phenyl rings. Cyclohexyl groups adopt chair conformations, contributing to hydrophobic stacking. Thermal stability (Tₘ = 185°C) correlates with lattice energy .

Q. How do structural modifications (e.g., methoxy vs. chloro substituents) alter biological target affinity?

Answer: Replacing 2,4-dimethoxy with 3,4-dichloro groups reduces kinase inhibition (IC₅₀ increases from 12 nM to 480 nM) due to reduced electron-donating capacity. Molecular docking shows methoxy groups enhance hydrogen bonding with ATP-binding pockets, while chloro groups introduce steric clashes .

Q. What strategies mitigate batch-to-batch variability in biological activity assays?

Answer: Standardize solvent (DMSO) stock concentration to ≤10 mM and use fresh aliquots to prevent hydrolysis. Validate activity via dose-response curves (e.g., pIC₅₀ = 7.2 ± 0.3) across three independent replicates. Contradictory IC₅₀ values (>2-fold variation) often stem from residual solvent in lyophilized samples .

Q. Can NMR relaxation studies elucidate conformational dynamics in solution?

Answer: ¹³C NMR T₁ relaxation times (cyclohexyl C: 0.8–1.2 s; phenyl C: 1.5–2.0 s) indicate restricted rotation of the urea moiety. NOESY correlations between cyclohexyl H and methoxy groups suggest a folded conformation in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.